4-Bromo-2-(2-ethoxyethoxy)-1-methoxybenzene
Description
Properties
IUPAC Name |
4-bromo-2-(2-ethoxyethoxy)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-6-7-15-11-8-9(12)4-5-10(11)13-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJBEMOTGXVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-ethoxyethoxy)-1-methoxybenzene typically involves the bromination of 2-(2-ethoxyethoxy)-1-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
General Reactivity Profile
4-Bromo-2-(2-ethoxyethoxy)-1-methoxybenzene contains three key functional groups:
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Bromine (electrophilic site for substitution)
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Methoxy group (electron-donating, ortho/para-directing)
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2-Ethoxyethoxy group (ether linkage with potential for cleavage or oxidation)
Reactivity is expected to center on these groups, with the bromine atom being the most reactive due to its susceptibility to nucleophilic or cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom in aromatic systems typically undergoes substitution under catalytic or transition-metal-mediated conditions.
Example Reaction Pathway :
Ether Cleavage
The 2-ethoxyethoxy group may undergo acid-catalyzed hydrolysis or reductive cleavage:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux, 12 h | 4-Bromo-2-hydroxy-1-methoxybenzene |
| BBr₃ | CH₂Cl₂, −78°C to RT | Demethylation to phenolic derivatives |
Oxidation of Ethers
The ethoxyethoxy chain can be oxidized to carboxylic acids or ketones under strong oxidizing conditions:
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs incoming electrophiles to the para position (relative to itself), but steric hindrance from the 2-ethoxyethoxy group may alter regioselectivity.
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitration at available positions |
| Cl₂, FeCl₃ | RT, 1 h | Chlorination (meta to bromine) |
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation or radical pathways:
Research Gaps and Limitations
-
No direct studies on This compound were identified in the provided sources.
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Predictions are based on analogous compounds like 4-bromo-2-ethoxy-1-methoxybenzene and brominated benzyl ethers .
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Experimental validation is required to confirm reaction outcomes, particularly regarding steric and electronic effects of the 2-ethoxyethoxy group.
Key Data Table for Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 4-Bromo-2-(2-ethoxyethoxy)-1-methoxybenzene as a lead compound in the development of anticancer drugs. For instance, it has been investigated for its ability to inhibit specific oncogenic pathways, particularly those involving protein tyrosine phosphatases like SHP2, which are implicated in cancer progression. The targeted degradation of SHP2 can lead to reduced tumor growth and enhanced efficacy of existing therapies .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its bromine atom allows for further functionalization, facilitating the creation of more complex molecules used in drug development. For example, it can be transformed into derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.
Organic Synthesis
Synthetic Methodology
this compound is utilized in organic synthesis as a building block for creating more intricate organic compounds. Its reactivity enables chemists to employ it in various coupling reactions and substitutions, making it a valuable component in synthetic pathways for producing agrochemicals and fine chemicals.
Case Study: Synthesis of Dapagliflozin
A notable application involves its use as an intermediate in the synthesis of dapagliflozin, a medication for type 2 diabetes mellitus. The synthetic route includes the bromination and subsequent transformations that leverage the compound's functional groups to yield dapagliflozin effectively .
Materials Science
Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ether groups contribute to improved solubility and processability in various polymer systems.
Nanocomposites
Research has also explored its role in developing nanocomposite materials. By integrating this compound into nanostructured systems, researchers aim to create materials with unique optical and electronic properties suitable for applications in sensors and electronic devices.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibition of oncogenic pathways |
| Pharmaceutical intermediates | Enables synthesis of biologically active compounds | |
| Organic Synthesis | Building block for complex organic compounds | Versatile reactivity for various synthetic routes |
| Materials Science | Polymer enhancement | Improved thermal stability and mechanical strength |
| Nanocomposite development | Unique optical and electronic properties |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-ethoxyethoxy)-1-methoxybenzene depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-Bromo-2-(2-ethoxyethoxy)-1-methoxybenzene with structurally related brominated methoxybenzene derivatives:
Key Observations :
- Substituent Effects : The 2-ethoxyethoxy group in the target compound enhances solubility in polar solvents compared to simpler alkyl or halogen substituents (e.g., ethyl or iodine in ). However, bulkier groups like benzyloxy () may reduce reactivity in electrophilic substitutions.
- Electronic Properties : Bromine at position 4 deactivates the ring, directing further substitutions to positions 3 or 3. The ethoxyethoxy group at position 2 introduces steric hindrance, influencing regioselectivity in reactions .
Physical Properties
- Melting Points : Brominated methoxybenzenes with smaller substituents (e.g., 1-Bromo-4-ethyl-2-methoxybenzene) have lower melting points (~55–83°C) compared to those with bulky groups (e.g., benzyloxy derivatives), which solidify at higher temperatures .
- Boiling Points : Ether-linked substituents (e.g., 2-ethoxyethoxy) likely increase boiling points due to higher molecular weight and polarity .
Biological Activity
4-Bromo-2-(2-ethoxyethoxy)-1-methoxybenzene is an organic compound with potential biological activities. Understanding its biological effects is crucial for its application in pharmaceuticals and other fields. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a bromine atom, a methoxy group, and an ethoxyethoxy side chain. This unique arrangement may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-bromo-2-methoxybenzene and ethylene glycol derivatives.
- Reagents : Common reagents include potassium carbonate and various solvents depending on the reaction conditions.
- Procedure : The reaction generally follows a nucleophilic substitution pathway, where the ethylene glycol derivative replaces a leaving group in the aromatic compound.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that methoxy-substituted phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity .
Anti-inflammatory Effects
Compounds containing methoxy and ethoxy groups have been studied for their anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of this compound may involve:
- Interaction with Enzymes : The compound could act as an inhibitor of specific enzymes involved in inflammation or microbial resistance.
- Cell Membrane Interaction : Its lipophilicity may enhance its ability to penetrate cell membranes, affecting intracellular signaling pathways.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures significantly inhibited bacterial growth, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or GC-MS to avoid over-bromination .
- Optimize solvent polarity during purification to separate byproducts with similar Rf values .
Basic: Which analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:
- NMR Spectroscopy :
- Mass Spectrometry (GC-MS/EI) : Confirm molecular ion peaks (e.g., m/z 288 for C₁₁H₁₅BrO₃⁺) and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolve crystal packing and dihedral angles between substituents (e.g., ethoxyethoxy vs. methoxy groups) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Advanced: How can reaction yields be optimized for bromination and etherification steps?
Methodological Answer:
Yields depend on reagent stoichiometry, solvent choice, and reaction time:
| Step | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS (1.1 eq.), CH₃CN, 0°C, 2 h | 85–90% | |
| Etherification | 2-ethoxyethyl bromide (1.2 eq.), K₂CO₃, DMF, 80°C, 6 h | 75–80% |
Q. Troubleshooting :
- Low bromination yield: Add catalytic AIBN to initiate radical pathways .
- Side reactions in etherification: Use anhydrous solvents and molecular sieves to scavenge moisture .
Advanced: What role does this compound play in synthesizing bioactive or pharmaceutical intermediates?
Methodological Answer:
The bromine and ethoxyethoxy groups make it a versatile precursor:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl ethers for kinase inhibitors .
- Pharmacophore Modification : The methoxy group enhances lipid solubility, aiding blood-brain barrier penetration in CNS drug candidates .
- Case Study : In , a derivative was used to synthesize citalopram analogs targeting serotonin transporters via SN2 displacement of bromide .
Advanced: How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights into:
- Electrophilic Reactivity : Calculate Fukui indices to identify bromine as the primary site for nucleophilic attack .
- Spectroscopic Validation : Simulate IR and UV-Vis spectra to match experimental data (e.g., C-Br stretch at ~550 cm⁻¹) .
- Solvent Effects : Use PCM models to predict solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
Advanced: How should researchers address contradictions in spectral or crystallographic data?
Methodological Answer:
Discrepancies often arise from impurities or conformational flexibility:
Cross-Validation : Compare XRD data (e.g., bond lengths ±0.01 Å) with DFT-optimized geometries .
Dynamic Effects : Use variable-temperature NMR to detect rotational barriers in ethoxyethoxy chains .
Synchrotron XRD : Resolve ambiguities in electron density maps for heavy atoms like bromine .
Example : In , DFT-calculated dihedral angles for a related compound matched experimental XRD data within 2°, validating the conformational model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
